

linetastine low solubility issues

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Compound Focus: Linetastine

CAS No.: 110501-66-1

Cat. No.: S1481853

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Linetastine Solubility Profile

The table below summarizes the key quantitative data available for **linetastine**.

Parameter	Value / Description
Molecular Weight	584.7 g/mol [1]
CAS Number	159776-68-8 [1]
Solubility (DMSO)	50 mg/mL (85.51 mM). Sonication is recommended [1]
Recommended Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1]
Mechanism of Action	5-lipoxygenase (5-LOX) inhibitor; also antagonizes histamine effects [1]

Formulation Strategies for Low Solubility

For a "brick dust" molecule like **linetastine** with high melting point and low organic solubility, standard spray drying can be challenging [2]. The table below compares advanced formulation technologies that could be applicable.

Technology	Mechanism	Key Considerations for Linetastine
Amorphous Solid Dispersion (ASD) - Spray Drying [2] [3]	Creates amorphous drug-polymer mixture to enhance dissolution.	Ideal for high-melting-point compounds. Requires solubility in organic solvents. Throughput can be increased with temperature-shift methods [2].
Lipid-Based Formulations [3] [4]	Solubilizes drug in lipids, forming micelles and other structures for delivery.	Suitable if linetastine shows adequate solubility in various lipids. Complexity is higher due to multiple formulation components [4].
Particle Size Reduction (Nanosizing) [3] [4]	Increases surface area to enhance dissolution rate.	A "top-down" approach (e.g., wet milling). Risk of particle aggregation; may require surface inhibitors [4].
Salt Formation [2]	Improves solubility and dissolution rates of ionizable drugs.	Applicable only if linetastine has an ionizable group. May face issues with precipitation or instability [2].
Complexation (e.g., Cyclodextrins) [3] [4]	Forms inclusion complexes to improve solubility.	Drug size and lipophilicity are key factors. A useful option if other strategies are not viable [4].

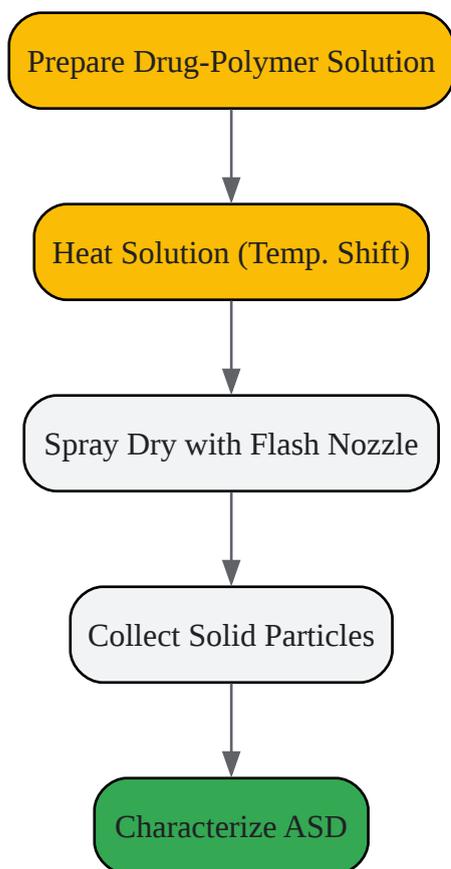
Experimental Protocols

Here are detailed methodologies for two of the most promising approaches.

Protocol 1: Preparing an Amorphous Solid Dispersion via Temperature-Shift Spray Drying

This protocol is designed to overcome low organic solubility [2].

Workflow Overview



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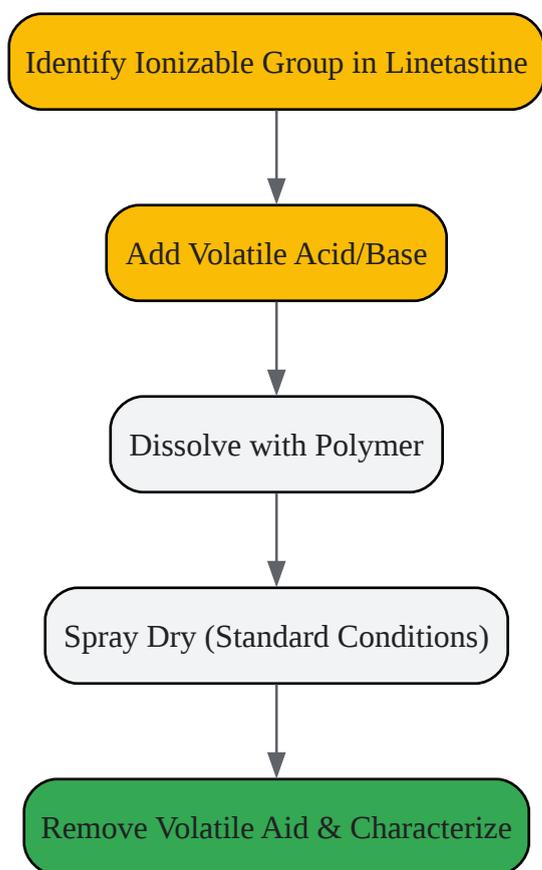
Steps:

- **Solution Preparation:** Dissolve **linetastine** and a suitable polymer (e.g., HPMCAS, PVP-VA) in a preferred organic solvent like methanol or acetone. The target drug load should be established experimentally [2] [3].
- **Temperature Shift:** If solubility is insufficient at room temperature, pump the solution (or slurry) through an **inline heat exchanger** to rapidly raise its temperature above the solvent's boiling point, fully dissolving the drug [2].
- **Spray Drying:** Immediately atomize the hot solution using a **flash nozzle** into the drying chamber. The rapid pressure drop causes the solvent to "flash," aiding atomization and rapid drying to form the amorphous solid [2].
- **Collection:** Separate the solid ASD particles from the gas stream using a cyclone and collect them in a sealed container [2].
- **Characterization:** Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD). Assess dissolution rate and physical stability under accelerated storage conditions [2].

Protocol 2: Using Volatile Processing Aids in Spray Drying

If **linetastine** is ionizable, this method can dramatically increase its solubility in organic solvents [2].

Workflow Overview



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Steps:

- **Identify Ionizable Group:** Determine the pKa of **linetastine**. If it's a **weak base**, use a volatile acid like **acetic acid**. If it's a **weak acid**, use a volatile base like **ammonia** [2].
- **Add Volatile Aid:** Add more than one molar equivalent of the chosen volatile acid or base to the solvent to fully protonate/deprotonate the drug. This can increase solubility by 10 to 40-fold [2].
- **Dissolve with Polymer:** Add the selected polymer to the ionized drug solution and ensure complete dissolution.
- **Spray Dry:** Use conventional spray-drying conditions. The process does not typically require special nozzles or higher temperatures [2].

- **Remove Aid & Characterize:** The volatile aid is removed during spray drying and subsequent secondary drying (e.g., tray drying) to levels below ICH limits. Confirm its removal and verify that the final product has regenerated the original API form and exhibits the desired performance [2].

Frequently Asked Questions

What should I do if linetastine has low solubility in both water and organic solvents? This is a common "brick dust" challenge. The most viable solution is to use **temperature-shift spray drying**, which applies heat to the solution just before atomization to dramatically increase dissolved drug concentration and make the process commercially viable [2].

Can I use DCM or THF to dissolve linetastine for spray drying? While these solvents may offer better solubility, they are **not recommended**. DCM poses significant environmental and regulatory concerns, while THF carries a risk of peroxide formation, which can lead to drug degradation and explosion hazards. It is better to use standard solvents like methanol or acetone with enabling techniques like heat or volatile aids [2].

How do I choose the right polymer for an Amorphous Solid Dispersion? Polymer selection is critical for preventing drug recrystallization and ensuring stability. Common polymers approved for use in ASDs include **HPMCAS, PVP-VA, and HPMC** [3]. The choice often depends on the drug's chemical nature and the desired release profile (e.g., immediate or delayed). Compatibility studies should be conducted early.

Is particle size reduction (nanonization) a good option for linetastine? Nanosizing is an option to increase the surface area and dissolution rate. However, for compounds with very low intrinsic solubility, the gains may be limited. Furthermore, handling nanoparticles requires careful control to prevent aggregation, often needing surface modifiers or stabilizers [4].

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To cite this document: Smolecule. [linetastine low solubility issues]. Smolecule, [2026]. [Online PDF].
Available at: [https://www.smolecule.com/products/b1481853#linetastine-low-solubility-issues]

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